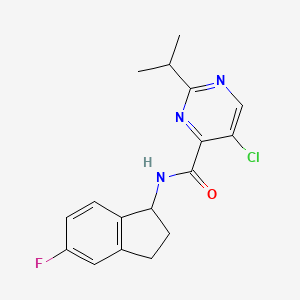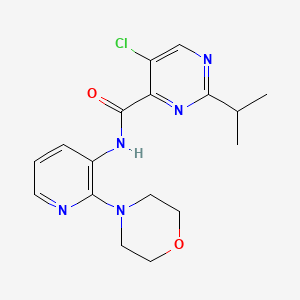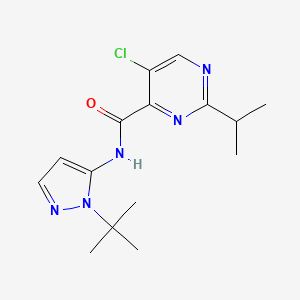![molecular formula C16H17F3N2O2 B6964645 4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide](/img/structure/B6964645.png)
4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the cyano group: This can be done using cyanation reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The cyano group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]benzamide
- 4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide
- 4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]thiophene-4-carboxamide
Uniqueness
4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyano-N-[1-[4-(trifluoromethyl)phenyl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-11(12-2-4-13(5-3-12)16(17,18)19)21-14(22)15(10-20)6-8-23-9-7-15/h2-5,11H,6-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKMWPXWYLMUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6964573.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6964581.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B6964584.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide](/img/structure/B6964591.png)


![4-acetyl-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B6964602.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6964608.png)

![N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B6964612.png)
![1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine](/img/structure/B6964624.png)
![5-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile](/img/structure/B6964637.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6964639.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine](/img/structure/B6964655.png)
